molecular formula C30H30N2O4 B016222 1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol CAS No. 72955-92-1

1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol

Cat. No.: B016222
CAS No.: 72955-92-1
M. Wt: 482.6 g/mol
InChI Key: BBRBNXRUKJWSHW-UHFFFAOYSA-N
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Description

This compound, commonly known as carvedilol, is a non-selective β-adrenergic and α1-adrenergic receptor blocker with vasodilating properties . Its IUPAC name reflects its structural complexity: a carbazole ring substituted at the 4-position with an oxypropan-2-ol chain and a phenoxyethylamino side chain modified with a phenylmethoxy group. Carvedilol is clinically used for hypertension, angina, and heart failure due to its dual mechanism of action—reducing cardiac workload via β-blockade and improving peripheral vasodilation via α1 inhibition . Its molecular formula is C₂₄H₂₆N₂O₄ (molecular weight: 406.5 g/mol) .

Properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O4/c33-23(21-36-29-16-8-13-26-30(29)24-11-4-5-12-25(24)32-26)19-31-17-18-34-27-14-6-7-15-28(27)35-20-22-9-2-1-3-10-22/h1-16,23,31-33H,17-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRBNXRUKJWSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407285
Record name 1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72955-92-1
Record name 1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

2’-O-Benzyloxy-2-O-desmethylcarvedilol is a Carvedilol analog. Carvedilol is a non-selective beta blocker/alpha-1 blocker and is used in the treatment of hypertension. Therefore, the primary targets of 2’-O-Benzyloxy-2-O-desmethylcarvedilol are likely to be similar, acting on both beta and alpha-1 adrenergic receptors.

Biological Activity

1-(9H-Carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol, commonly known as carvedilol, is a compound with significant biological activity primarily recognized for its role as a non-selective beta-adrenergic antagonist. This compound exhibits various pharmacological effects, including antihypertensive and cardioprotective properties, making it a crucial agent in the management of cardiovascular diseases.

  • Molecular Formula : C36H43N3O7
  • Molecular Weight : 629.74 g/mol
  • IUPAC Name : 1-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol

Carvedilol functions primarily through the blockade of beta-adrenergic receptors, which leads to decreased heart rate and myocardial contractility. Additionally, it exhibits antioxidant properties and has been shown to improve endothelial function and reduce vascular resistance. The compound also interacts with the P-glycoprotein (P-gp) multidrug transporter, influencing drug absorption and distribution within the body .

Pharmacological Effects

  • Antihypertensive Activity : Carvedilol effectively lowers blood pressure by blocking beta-receptors and inducing vasodilation.
  • Cardioprotective Effects : Studies indicate that carvedilol improves left ventricular ejection fraction in heart failure patients and may reduce mortality rates associated with heart failure .
  • Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby mitigating oxidative stress in cardiac tissues .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AntihypertensiveBeta-blockade and vasodilation ,
CardioprotectiveImproves left ventricular function ,
AntioxidantScavenges free radicals
P-glycoprotein InteractionModulates drug transport across cell membranes ,

Case Study: Efficacy in Heart Failure

A clinical study involving patients with chronic heart failure demonstrated that carvedilol significantly improved exercise capacity and quality of life compared to placebo. The study reported a marked reduction in hospitalizations due to heart failure exacerbations among patients treated with carvedilol .

Case Study: Impact on Hypertension

Another research trial indicated that carvedilol effectively reduced systolic and diastolic blood pressure in patients with essential hypertension over a 12-week period. Patients experienced fewer side effects compared to traditional beta-blockers, highlighting carvedilol's favorable safety profile .

Scientific Research Applications

Pharmacological Applications

1. Antihypertensive Agent

The compound's structural similarity to carvedilol, a well-known beta-blocker used to treat hypertension and heart failure, suggests potential antihypertensive effects. Research indicates that derivatives of carbazole can exhibit vasodilatory properties, which could be beneficial in managing high blood pressure .

2. Anticancer Activity

Recent studies have shown that carbazole derivatives possess anticancer properties. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent .

3. Neuroprotective Effects

Preliminary research indicates that compounds containing carbazole moieties may offer neuroprotective benefits. These effects could be attributed to their antioxidant properties, which help mitigate oxidative stress in neuronal cells .

Case Study 1: Antihypertensive Efficacy

In a study conducted on animal models, the administration of 1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol resulted in a significant reduction in systolic blood pressure compared to control groups. The mechanism was hypothesized to involve the blockade of adrenergic receptors, similar to carvedilol's action .

Case Study 2: Anticancer Potential

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Carvedilol belongs to a class of aminopropanol derivatives with carbazole or indole cores. Key structural analogs include:

Compound Name Structural Differences Biological Activity Key Findings References
Carvedilol Core: 9H-carbazol-4-yloxy; side chain: 2-(2-methoxyphenoxy)ethylamino Dual β/α1-blockade, antioxidant effects Reduces insulin resistance, improves endothelial function, and mitigates oxidative stress .
(2R,S)-1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Core: Indol-4-yloxy (replaces carbazole) α1/β1-adrenolytic, antiarrhythmic Similar cardiovascular activity to carvedilol but lower α1-blocking efficacy .
TWo8 enantiomers ((2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)-propan-2-ol) Core: 7-methoxyindol-4-yloxy In vivo pharmacological activity Exhibits stereospecific pharmacokinetics in rats, with potential for cardiovascular applications .
Carvedilol Impurity B (3,3’-(2-Methoxyphenoxy)ethylazanediylbis(1-(9H-carbazol-4-yloxy)propan-2-ol)) Dimeric structure with two carbazole units Not clinically active Forms during synthesis; higher molecular weight (645.74 g/mol) reduces bioavailability .

Functional and Pharmacological Comparisons

  • Receptor Affinity : Carvedilol’s β/α1-blocking ratio (7:1) is unique among analogs. Indole derivatives (e.g., compound R,S-9) show reduced α1 antagonism, limiting vasodilation .
  • Metabolic Effects : Carvedilol improves glucose metabolism by sensitizing insulin receptors, whereas impurities (e.g., Impurity C) lack this activity due to structural deviations .

Physicochemical Properties

Property Carvedilol Indole Analog (R,S-9) TWo8 Enantiomers
Molecular Weight 406.5 g/mol 398.4 g/mol 418.5 g/mol
LogP 3.8 (lipophilic) 3.2 4.1
Solubility Poor in water; soluble in ethanol/DMSO Moderate aqueous solubility Low solubility
Stability Degrades under acidic/oxidative conditions More stable in alkaline media Prone to enantiomeric interconversion

Key Research Findings

  • Synthetic Pathways: Carvedilol is synthesized via oxazolidinone intermediates (e.g., 5-(9H-carbazol-4-yloxymethyl)-3-[2-(2-methoxy-phenoxy)-ethyl]-oxazolidin-2-one), with hydrolysis yielding the final product . Impurities form due to side reactions during alkylation .
  • Pharmacokinetics : Carvedilol’s enantiomers exhibit distinct tissue distribution in rats, with (R)-enantiomer showing higher cardiac uptake .
  • Therapeutic Limitations : Analogs with phenylmethoxy substitutions (e.g., query compound) may face challenges in metabolic clearance compared to methoxy derivatives .

Preparation Methods

Reaction Mechanism and Intermediate Formation

The epoxide ring-opening approach, as detailed in patent WO2001087837A1, avoids hazardous oxiranyl intermediates by employing chloro derivatives. The synthesis begins with 4-(chloroethoxy)-9H-carbazole , which undergoes nucleophilic substitution with 2-(2-methoxyphenoxy)ethylamine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C.

Key reaction equation:

4-(ClCH2CH2O)-9H-carbazole+H2NCH2CH2O-C6H3-2-OCH3Target Compound+HCl\text{4-(ClCH}2\text{CH}2\text{O)-9H-carbazole} + \text{H}2\text{NCH}2\text{CH}2\text{O-C}6\text{H}3\text{-2-OCH}3 \rightarrow \text{Target Compound} + \text{HCl}

Optimization of Reaction Conditions

  • Solvent selection : Dimethylformamide (DMF) enhances solubility of aromatic intermediates but requires careful moisture control to prevent hydrolysis.

  • Temperature : Yields improve at 70°C, balancing reaction rate and byproduct formation.

  • Catalysis : Triethylamine (2 eq.) neutralizes HCl, driving the reaction forward.

Table 1: Epoxide Ring-Opening Method Parameters

ParameterOptimal ConditionYield (%)Purity (HPLC)
SolventDMF7895.2
Temperature70°C8597.8
Catalyst (Triethylamine)2 eq.9098.5

Oxazolidinone Intermediate Pathway

Stepwise Synthesis via Carbamate Intermediates

This method, also from WO2001087837A1, employs 2-(2-methoxyphenoxy)ethylcarbamic acid chloroethyl ester as a key intermediate. Reaction with 4-hydroxycarbazole in the presence of potassium carbonate (K2_2CO3_3) yields the target compound after hydrolysis.

Critical steps:

  • Carbamate formation : Protects the amine group during subsequent reactions.

  • Alkylation : Achieves C-O bond formation between the carbazole and phenoxyethyl segments.

  • Hydrolysis : Cleaves the carbamate group under acidic conditions (HCl/EtOH).

Recrystallization and Purification

The crude product is purified via recrystallization from ligroin (bp 80–100°C), yielding crystals with a melting point of 64–66°C. NMR data confirms structural integrity:

  • 1^1H NMR (CDCl3_3) : δ 7.6–7.1 (5H, m, aromatic), 5.2–5.0 (1H, m, -OH), 4.1–3.6 (4H, m, -OCH2_2-).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

MethodAdvantagesLimitationsYield (%)
Epoxide Ring-OpeningFewer steps; no debenzylationRequires stringent anhydrous conditions85–90
Oxazolidinone PathwayHigh purity; scalable intermediatesAdditional hydrolysis step75–80

The epoxide method is favored industrially due to its streamlined process, while the oxazolidinone route offers superior purity for pharmaceutical applications.

Challenges and Solutions

Byproduct Formation

Bis-alkylation products arise from over-reaction at the carbazole’s 4- and 1-positions. Mitigation strategies include:

  • Controlled stoichiometry : Limiting the alkylating agent to 1.05 eq..

  • Low-temperature phased addition : Reduces reactivity of excess reagent.

Solvent Compatibility

  • DMF vs. THF : DMF improves solubility but complicates removal; THF offers easier evaporation but lower yields .

Q & A

Q. What are the primary synthetic routes for 1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol, and how do reaction conditions influence yield?

Methodological Answer: Two key synthetic pathways are documented:

  • Route 1 (Halogen Intermediates): Reacting 1-(9H-carbazol-4-yloxy)-3-chloro/bromopropan-2-ol with 2-(2-methoxyphenoxy)ethylamine or its amino-protected derivatives (e.g., benzyl-protected) in aprotic solvents (e.g., DMF, THF) under reflux. Catalysts like triethylamine improve nucleophilic substitution efficiency .
  • Route 2 (Epoxide Ring-Opening): Reacting 4-(oxiranylmethoxy)-9H-carbazole with benzyl-protected 2-(2-methoxyphenoxy)ethylamine. Catalytic hydrogenation is then used for debenzylation to yield the final compound. Solvent polarity and temperature (40–80°C) critically affect enantiomeric purity .
    Optimization Tip: Monitor reaction progress via TLC or HPLC, and adjust solvent polarity to minimize byproducts like dimerized impurities .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm carbazole aromatic protons (δ 7.2–8.5 ppm), ether/amine linkages (δ 3.5–4.5 ppm), and stereochemistry. Compare with reference data for Carvedilol analogs .
  • HPLC-MS: Reverse-phase C18 columns with UV detection (λ = 230–280 nm) resolve enantiomers. Chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) mobile phases separate R/S enantiomers .
  • IR Spectroscopy: Identify key functional groups (e.g., O-H stretch at ~3400 cm1^{-1}, C-O-C ether vibrations at 1250 cm1^{-1}) .

Q. What is the pharmacological significance of this compound in preclinical research?

Methodological Answer: As a structural analog of Carvedilol (a β-blocker/vasodilator), this compound is studied for:

  • Receptor Binding Assays: Competitive binding studies using 3^3H-labeled Carvedilol on α1_1-adrenergic and β1_1-adrenergic receptors. IC50_{50} values are determined via radioligand displacement .
  • Metabolic Stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify metabolites via LC-MS/MS. Adjust substituents (e.g., methoxy groups) to modulate oxidative stability .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical strategies validate chiral integrity?

Methodological Answer:

  • Chiral Resolution: Use enantiomerically pure starting materials (e.g., R/S-4-(oxiranylmethoxy)-9H-carbazole). Asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution (lipases) improves enantiomeric excess (ee) .
  • Validation: Polarimetry (specific rotation) combined with chiral HPLC. For example, a Chiralcel OD column with ethanol:hexane (20:80) resolves R/S enantiomers (retention times: R = 12.3 min, S = 14.7 min) .

Q. What are the critical impurities in this compound, and how are they quantified under ICH guidelines?

Methodological Answer: Key impurities include:

  • Dimerized Byproducts: Formed via ether cleavage (e.g., 1,1’-[2-(2-methoxyphenoxy)ethyl]iminobis[3(9-H-carbazol-4-yloxy)]-2-propanol) .
  • Residual Intermediates: Unreacted 4-(oxiranylmethoxy)-9H-carbazole or benzyl-protected amines .
    Analytical Workflow:
  • HPLC Method: C18 column, gradient elution (acetonitrile/0.1% TFA), UV detection at 254 nm. Limit of Quantitation (LOQ) for impurities: ≤0.1% .
  • Forced Degradation: Expose to heat (80°C), acid (0.1M HCl), and UV light to identify degradation products .

Q. How does the compound’s stability vary under different storage conditions, and what excipients prolong shelf life?

Methodological Answer:

  • Stability Studies: Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways include oxidation (carbazole ring) and hydrolysis (ether bonds) .
  • Formulation Strategies: Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in PEG-PLGA nanoparticles improves aqueous stability .

Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetic-pharmacodynamic (PK-PD) profile?

Methodological Answer:

  • In Vitro: Caco-2 cell monolayers for permeability (Papp_{app} >1 × 106^{-6} cm/s indicates good absorption). Plasma protein binding assessed via equilibrium dialysis .
  • In Vivo: Sprague-Dawley rats (IV/PO dosing). Calculate AUC, Cmax_{max}, and t1/2_{1/2} using non-compartmental analysis (WinNonlin). Tissue distribution studies quantify brain penetration (logBB >0.3) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol

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